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Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanol

Cat. No.: B014665

This technical guide provides a comprehensive overview of the structure, properties, synthesis,
and reactivity of (1-methylcyclohexyl)methanol, tailored for researchers, scientists, and
professionals in drug development.

Structure and IUPAC Name

(1-Methylcyclohexyl)methanol is a primary alcohol featuring a cyclohexyl ring substituted with
both a methyl group and a hydroxymethyl group on the same carbon atom. Its systematic
IUPAC name is (1-methylcyclohexyl)methanol.[1][2]

Chemical Structure:

The structure consists of a cyclohexane ring where one carbon atom (C1) is a quaternary
center, bonded to a methyl group, a hydroxymethyl group (-CH20H), and two other carbon
atoms of the ring.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of (1-methylcyclohexyl)methanol is
presented below. This data is essential for its handling, characterization, and application in
synthetic chemistry.
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Property Value Reference
IUPAC Name (1-methylcyclohexyl)methanol [1]

CAS Number 14064-13-2 [1][3]
Molecular Formula C8H160 [11[2]
Molecular Weight 128.21 g/mol [11[3]
Appearance Colorless oil/lliquid [4]

Boiling Point 197-198 °C at 768 Torr [4]
Refractive Index 1.449 [4]

UUBPRIUBEQJUQL-
InChl Key [112113]
UHFFFAOYSA-N

SMILES CC1(CCCCC1)COo [1]12]

Spectroscopic Information:

e 1H NMR: Predicted chemical shifts include a multiplet for the cyclohexane ring protons (-
CHz2-)s between 1.2-1.6 ppm, a singlet for the methyl protons (-CHs) around 0.9-1.1 ppm,
and a singlet for the methylene protons (-CH20H) in the range of 3.3-3.5 ppm. The hydroxyl
proton (-OH) signal is a broad singlet with a variable chemical shift.[3]

* IR Spectroscopy: The presence of a primary alcohol is confirmed by a strong, broad O-H
stretching band around 3300 cm~* and a strong C-O stretching band near 1040 cm~2.[3]

Synthesis and Experimental Protocols

(1-Methylcyclohexyl)methanol is a valuable synthetic intermediate.[3] A common and efficient
industrial method for its synthesis is the hydroformylation of 1-methylcyclohexene, followed by
the hydrogenation of the resulting aldehyde.[3]

Experimental Protocol: Synthesis via Hydroformylation of 1-Methylcyclohexene

This protocol describes a two-step synthesis starting from 1-methylcyclohexene, which is first
converted to an aldehyde via hydroformylation, followed by reduction to the target alcohol.
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Step 1: Hydroformylation of 1-Methylcyclohexene

¢ Objective: To introduce a formyl group (-CHO) across the double bond of 1-

methylcyclohexene.

» Reagents and Catalyst:

[¢]

o

[e]

o

1-Methylcyclohexene
Syngas (a mixture of carbon monoxide and hydrogen)
Rhodium-based catalyst (e.g., a rhodium complex with phosphine ligands)

Anhydrous toluene (solvent)

e Procedure:

In a high-pressure reactor, dissolve the rhodium-based catalyst in anhydrous toluene
under an inert atmosphere (e.g., nitrogen or argon).

Add 1-methylcyclohexene to the reactor.
Seal the reactor and purge it with syngas.

Pressurize the reactor with syngas to the desired pressure and heat to the reaction
temperature. Key parameters such as temperature, pressure, and catalyst concentration
must be optimized to maximize the yield of the aldehyde intermediate and minimize side
reactions like hydrogenation or isomerization.[3]

Maintain the reaction under stirring for several hours until completion, monitoring the
consumption of the starting material by gas chromatography (GC).

After cooling the reactor and venting the excess gas, the resulting mixture containing (1-
methylcyclohexyl)carbaldehyde is carried forward to the next step.

Step 2: Reduction of (1-Methylcyclohexyl)carbaldehyde

e Objective: To reduce the intermediate aldehyde to the primary alcohol.
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¢ Reagents:

o Crude (1-methylcyclohexyl)carbaldehyde solution from Step 1

o Reducing agent (e.g., Sodium borohydride (NaBHa4) or catalytic hydrogenation with Hz/Pd-
<)

o Methanol or Ethanol (solvent for NaBHa4 reduction)

e Procedure (using NaBHa):

[e]

Cool the crude aldehyde solution in an ice bath.
o Slowly add a solution or suspension of sodium borohydride in methanol or ethanol.

o After the addition is complete, allow the mixture to stir at room temperature for a few hours
until the reaction is complete (monitored by TLC or GC).

o Quench the reaction by carefully adding water, followed by dilute hydrochloric acid to
neutralize the excess borohydride and hydrolyze the borate esters.

o Extract the agueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl
acetate).

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the resulting crude (1-methylcyclohexyl)methanol by vacuum distillation.

Chemical Reactivity and Applications in Drug
Development

The primary alcohol group in (1-methylcyclohexyl)methanol is a versatile functional handle
for various chemical transformations, making it a useful building block in the synthesis of more
complex molecules for drug discovery.[3][5]

Key Reactions:
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» Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to (1-
methylcyclohexyl)carboxylic acid using strong oxidizing agents like potassium permanganate
(KMnOQa4) or chromium trioxide (CrO3).[3] This transformation is crucial for introducing a
carboxylic acid moiety, a common functional group in drug candidates.

o Conversion to Tosylate: The hydroxyl group can be converted into an excellent leaving
group, such as a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence
of a base like pyridine.[3] The resulting (1-methylcyclohexyl)methyl tosylate is highly reactive
towards nucleophilic substitution, enabling the introduction of a wide range of functional
groups.[3]

Experimental Protocol: Synthesis of (1-Methylcyclohexyl)methyl Tosylate

o Objective: To convert the hydroxyl group of (1-methylcyclohexyl)methanol into a tosylate
leaving group.

« Reagents:

o

(1-Methylcyclohexyl)methanol

[¢]

p-Toluenesulfonyl chloride (TsCI)

o

Pyridine (serves as both solvent and base)

[e]

Dichloromethane (optional co-solvent)

e Procedure:

[¢]

Dissolve (1-methylcyclohexyl)methanol in pyridine and cool the solution in an ice bath.

[¢]

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

[e]

After the addition, allow the reaction mixture to stir at O °C for several hours or overnight in
a refrigerator.

[e]

Monitor the reaction progress by thin-layer chromatography (TLC).
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o Once the starting material is consumed, pour the reaction mixture into cold dilute
hydrochloric acid to neutralize the pyridine.

o Extract the product with an organic solvent like diethyl ether.

o Wash the organic layer sequentially with dilute HCI, saturated sodium bicarbonate
solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude tosylate, which can be purified by recrystallization or
chromatography.

Visualizations of Synthetic Pathways and
Transformations

The following diagrams, generated using Graphviz, illustrate the key synthetic workflow and
chemical reactivity of (1-methylcyclohexyl)methanol.

Synthesis of (1-Methylcyclohexyl)methanol

Starting Material Hydroformylation Intermediate Reduction Final Product

Reaction with CO/H2 Reduction with NaBHa
1-Methylcyclohexene H (Rhodium Catalyst) H (1-Methylcyclohexyl)carbaldehyde H or Ha/Pd-C (1-Methylcyclohexyl)methanol

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of (1-Methylcyclohexyl)methanol.
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Key Chemical Transformations

(1-Methylcyclohexyl)methanol

Oxidation Tosylation

KMnOas or CrO3

/ \

(1-Methylcyclohexyl)carboxylic acid (1-Methylcyclohexyl)methyl tosylate

Click to download full resolution via product page

Caption: Key reactions of (1-Methylcyclohexyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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